molecular formula C12H16O3 B1200456 Deisopropylngaione CAS No. 41059-85-2

Deisopropylngaione

Cat. No. B1200456
CAS RN: 41059-85-2
M. Wt: 208.25 g/mol
InChI Key: YKWSUSNJLLZKDK-NWDGAFQWSA-N
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Description

Deisopropylngaione is a natural product found in Eremophila deserti with data available.

Scientific Research Applications

Nephrotoxicity Studies

Deisopropylngaione (DIN) is notable for its nephrotoxic effects. In a study, it was found to cause lethal renal proximal tubular necrosis in mice at near LD50 dose rates, without significant injury to the liver and lungs. The study highlighted the increase in kidney weight, proteinuria, and glucosuria post-DIN exposure, with eventual recovery from the renal lesions observed (Lee, Seawright, & Hrdlička, 1985).

Antimicrobial Activity

Methyl cis‐7‐oxo‐deisopropyldehydroabietate (MCOD), a derivative of DIN, has been studied for its antifungal properties against phytopathogenic fungi. The compound's effect was analyzed using transmission electron microscopy, revealing insights into its potential as an antifungal agent (Feio et al., 2002).

Plant Toxin Research

Research on DIN also extends to the study of plant toxins, particularly its role in causing necrotizing lesions in the liver, kidney, and lung. This study underlines the significance of DIN and similar compounds in understanding the effects of plant toxins on livestock and potentially developing management strategies to mitigate their impact (Seawright et al., 1982).

properties

CAS RN

41059-85-2

Product Name

Deisopropylngaione

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]propan-2-one

InChI

InChI=1S/C12H16O3/c1-9(13)7-12(2)5-3-11(15-12)10-4-6-14-8-10/h4,6,8,11H,3,5,7H2,1-2H3/t11-,12+/m0/s1

InChI Key

YKWSUSNJLLZKDK-NWDGAFQWSA-N

Isomeric SMILES

CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C

SMILES

CC(=O)CC1(CCC(O1)C2=COC=C2)C

Canonical SMILES

CC(=O)CC1(CCC(O1)C2=COC=C2)C

Other CAS RN

41059-85-2

synonyms

deisopropylngaione
DIN toxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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